H-Met-Val-OH
Overview
Description
H-Met-Val-OH is a dipeptide composed of the amino acids methionine and valine. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: H-Met-Val-OH can be synthesized through the coupling of methionine and valine using peptide synthesis techniques. One common method involves the use of a solid-phase peptide synthesis (SPPS) approach, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically employ reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods: Industrial production of methionylvaline may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of deprotection and coupling. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research or commercial use.
Chemical Reactions Analysis
Types of Reactions: H-Met-Val-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues in methionylvaline can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductases.
Substitution: The amino and carboxyl groups of the dipeptide can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction reactions.
Substitution: Various reagents, such as acyl chlorides or anhydrides, can be used for substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Derivatives with modified amino or carboxyl groups.
Scientific Research Applications
H-Met-Val-OH has several scientific research applications, including:
Chemistry: Used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein structure and function, as well as its involvement in cellular processes.
Medicine: Explored for its potential therapeutic applications, including its antioxidant properties and its role in protein synthesis.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.
Mechanism of Action
H-Met-Val-OH exerts its effects primarily through its involvement in protein synthesis. As a dipeptide, it can be incorporated into proteins during translation, contributing to the overall structure and function of the protein. Methionine residues in methionylvaline can also participate in redox reactions, acting as antioxidants and protecting cells from oxidative stress .
Comparison with Similar Compounds
H-Met-Val-OH can be compared with other dipeptides, such as:
- Leucylmethionine
- Methionylmethionine
- Valylmethionine
Uniqueness: this compound is unique due to the presence of both methionine and valine, which confer specific properties related to protein structure and function. The sulfur-containing methionine residue provides antioxidant capabilities, while the valine residue contributes to the hydrophobic character of the dipeptide .
By understanding the synthesis, reactions, applications, and mechanisms of methionylvaline, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-6(2)8(10(14)15)12-9(13)7(11)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFJQOMZCSHBMY-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426665 | |
Record name | L-Methionyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14486-13-6 | |
Record name | L-Methionyl-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14486-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Methionyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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